molecular formula C14H10BrN3O2S B12376534 SARS-CoV-2 3CLpro-IN-21

SARS-CoV-2 3CLpro-IN-21

Cat. No.: B12376534
M. Wt: 364.22 g/mol
InChI Key: HABXFULFAHHKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 3CLpro-IN-21 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication of the virus, making it a significant target for antiviral drug development. The inhibition of 3CLpro can potentially halt the replication of the virus, thereby aiding in the treatment of COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and adhering to regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce analogs with different functional groups .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-21 has several scientific research applications:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-21 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets involved include the catalytic residues of 3CLpro, and the pathways affected are those related to viral replication and assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 3CLpro-IN-21 is unique due to its specific binding affinity and inhibitory activity against 3CLpro. Unlike some other inhibitors, it may exhibit different resistance profiles and efficacy in various viral strains, making it a valuable addition to the arsenal of antiviral agents .

Biological Activity

SARS-CoV-2 3CLpro-IN-21 is a compound designed to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, a crucial enzyme in the viral replication process. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Role of 3CLpro in Viral Replication

The 3CLpro enzyme is essential for processing the viral polyproteins pp1a and pp1ab, which are necessary for the production of new viral particles. It cleaves these polyproteins at specific sites, enabling the formation of nonstructural proteins that facilitate viral replication. The active site of 3CLpro is characterized by a catalytic dyad composed of Cys-145 and His-41, which plays a critical role in its enzymatic activity .

This compound operates by binding to the active site of the protease, thereby inhibiting its function. This inhibition prevents the cleavage of polyproteins, subsequently halting viral replication. The compound's design leverages structural similarities between SARS-CoV-2 and other coronaviruses, as 3CLpro exhibits a high degree of conservation across different strains .

In Vitro Studies

A series of studies have evaluated the inhibitory effects of various compounds on SARS-CoV-2 3CLpro, including this compound. Notably, eravacycline was identified as having strong antiviral activity with minimal cytotoxicity when tested in VeroE6 cells infected with SARS-CoV-2 . The following table summarizes key findings from these studies:

Compound IC50 (μM) Cytotoxicity Activity
This compoundTBDLowInhibits viral replication
Eravacycline~0.5LowStrong antiviral activity
Cleomiscosin CTBDModeratePromising binding affinity

Case Studies

  • Eravacycline : In a study involving VeroE6 cells, eravacycline demonstrated significant antiviral effects with an IC50 value around 0.5 μM, indicating its potential as a therapeutic agent against COVID-19 .
  • Cleomiscosin C : This compound showed promising results as a potential inhibitor of 3CLpro with favorable pharmacokinetic profiles. Its binding affinity was assessed through molecular docking studies .

Structural Insights

The structural analysis of SARS-CoV-2 3CLpro reveals that it forms a homodimer with distinct domains responsible for its catalytic activity. The flexibility of the catalytic cavity allows for diverse interactions with potential inhibitors . The presence of exposed cysteine residues enhances the likelihood of covalent bonding with inhibitors like this compound.

Properties

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(pyridin-3-ylmethylsulfinyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H10BrN3O2S/c15-12-5-3-11(4-6-12)13-17-18-14(20-13)21(19)9-10-2-1-7-16-8-10/h1-8H,9H2

InChI Key

HABXFULFAHHKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CS(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.